5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, on the quinolinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinolinone core.
Halogenation: The quinolinone core is then subjected to halogenation using bromine and fluorine sources to introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives or reduction to form dihydroquinolinone derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further explored for their biological activities.
Scientific Research Applications
5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,4-dihydro-1H-quinolin-2-one: Lacks the fluorine atom at the 6th position.
6-Fluoro-3,4-dihydro-1H-quinolin-2-one: Lacks the bromine atom at the 5th position.
3,4-Dihydro-1H-quinolin-2-one: Lacks both bromine and fluorine atoms.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one makes it unique compared to its analogs. These halogen atoms enhance the compound’s chemical reactivity and biological activity, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-9-5-1-4-8(13)12-7(5)3-2-6(9)11/h2-3H,1,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVVXPXTAFDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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